Molecular weight and formula analysis of 1-Ethylpyridin-2(1H)-imine
Molecular weight and formula analysis of 1-Ethylpyridin-2(1H)-imine
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethylpyridin-2(1H)-imine
Introduction
For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of any successful campaign. An unambiguous determination of a compound's molecular formula and weight is the first critical step in confirming its identity and purity. This guide provides a detailed technical overview of the analytical methodologies required to characterize 1-Ethylpyridin-2(1H)-imine, a substituted N-heterocyclic compound.
N-heterocycles, particularly those derived from pyridine, are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] 1-Ethylpyridin-2(1H)-imine belongs to the pyridinimine class, which can exhibit complex tautomeric equilibria, making rigorous analytical confirmation essential.[2] This document moves beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating framework for analysis that ensures scientific integrity. We will explore the foundational techniques of elemental analysis and mass spectrometry, supplemented by spectroscopic methods, to build a complete and verifiable profile of this target molecule.
Section 1: Theoretical Molecular Profile of 1-Ethylpyridin-2(1H)-imine
Before any experimental work, a thorough theoretical analysis based on the proposed chemical structure is necessary. This provides the benchmark against which all empirical data will be compared.
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Chemical Name: 1-Ethylpyridin-2(1H)-imine
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Synonyms: (1-ethyl-1H-pyridin-2-ylidene)-amine
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Chemical Structure: The structure consists of a pyridine ring where the ring nitrogen at position 1 is substituted with an ethyl group. The carbon at position 2 is double-bonded to an external imine nitrogen (-NH).
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Molecular Formula Derivation:
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Pyridine Ring Core: C₅H₄N
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Ethyl Group (at N1): C₂H₅
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Imine Group (at C2): NH
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Total: C₇H₁₀N₂
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This formula is consistent with related pyridyl structures found in chemical databases.[3][4]
Data Presentation: Theoretical Composition
The theoretical values derived from the molecular formula C₇H₁₀N₂ are summarized below. These values are the primary reference points for experimental validation.
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight (Average) | 122.17 g/mol |
| Exact Mass (Monoisotopic) | 122.08440 Da |
| Elemental Composition (%) | |
| Carbon (C) | 68.82% |
| Hydrogen (H) | 8.25% |
| Nitrogen (N) | 22.93% |
Section 2: Experimental Verification of Molecular Weight and Formula
To confirm the theoretical profile, a multi-pronged experimental approach is required. We will focus on two primary, orthogonal techniques: Elemental (Combustion) Analysis and High-Resolution Mass Spectrometry (HRMS).
Elemental Analysis via Combustion
Expertise & Experience: Elemental analysis is a robust, quantitative technique that provides the percentage composition of core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur).[5][6] Its power lies in its ability to directly verify the empirical formula of a pure substance. A result that matches the theoretical percentages for C, H, and N provides strong, independent evidence for the proposed molecular formula.[7][8]
Experimental Protocol: CHN Analysis
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Sample Preparation (Gravimetric Accuracy):
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Accurately weigh 1-3 mg of the purified, dried 1-Ethylpyridin-2(1H)-imine sample into a tin capsule using a calibrated microbalance.
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Causality: The high sensitivity of modern elemental analyzers necessitates precise weighing to ensure the calculated elemental percentages are accurate.[9] The sample must be free of solvent and impurities to avoid erroneous results.
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Combustion:
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Introduce the sealed capsule into the combustion tube of an elemental analyzer, which is heated to ~900-1000 °C.
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Inject a pulse of pure oxygen to facilitate complete, instantaneous combustion (flash combustion).
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Causality: This high-temperature oxidation quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
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-
Reduction and Separation:
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Pass the resulting gas mixture through a reduction tube (typically containing copper) to convert any nitrogen oxides (NOx) back to N₂.
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The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography (GC) column.
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Detection and Quantification:
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The separated gases flow through a thermal conductivity detector (TCD).
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The TCD measures the change in thermal conductivity of a reference helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.
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The instrument's software integrates these signals and, based on calibration with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.
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Trustworthiness (Self-Validation): The protocol's integrity is maintained by running certified standards before and after the sample. The results for the standard must fall within a narrow tolerance (typically ±0.3%) of the known values for the sample data to be considered valid.
Data Presentation: Comparison of Theoretical vs. Expected Experimental Data
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 68.82 | 68.52 - 69.12 |
| Hydrogen (H) | 8.25 | 7.95 - 8.55 |
| Nitrogen (N) | 22.93 | 22.63 - 23.23 |
A successful result, where the experimental percentages fall within this range, validates the empirical formula C₇H₁₀N₂.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining molecular weight.[10] While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure mass with enough accuracy (typically <5 ppm) to determine a unique elemental composition.[11] For a compound like 1-Ethylpyridin-2(1H)-imine, which is a nitrogen-containing heterocycle, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice.[12]
Experimental Protocol: LC-HRMS Analysis
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water with 0.1% formic acid.
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Causality: Formic acid is added to acidify the mobile phase, which promotes the protonation of the basic nitrogen atoms in the molecule, making it amenable to positive-ion mode ESI.
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Chromatographic Separation (LC):
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Inject the sample into an HPLC system. While not strictly necessary for a pure sample, it ensures that the analyte entering the mass spectrometer is free from non-volatile salts or minor impurities. A C18 reversed-phase column is a standard starting point.
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Ionization (ESI+):
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The eluent from the LC is directed into the ESI source. A high voltage is applied to a capillary, nebulizing the liquid into a fine spray of charged droplets.
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As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule, [M+H]⁺) are ejected into the gas phase.
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Causality: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the primary ion observed corresponds to the intact molecule. Positive mode ([ESI+]) is selected due to the presence of basic nitrogen atoms.[12]
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Mass Analysis (QTOF or Orbitrap):
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The generated ions are guided into the high-resolution mass analyzer.
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The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.
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Trustworthiness (Self-Validation): The mass spectrometer is calibrated using a known standard immediately before the analysis. The software uses this calibration to ensure the measured mass accuracy is within the acceptable tolerance (e.g., <5 ppm). The presence of the characteristic isotopic pattern for the proposed formula further validates the result.
Data Presentation: Expected High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value | Expected Experimental Value | Mass Accuracy (ppm) |
| Adduct | [M+H]⁺ | [M+H]⁺ | |
| Formula | C₇H₁₁N₂⁺ | C₇H₁₁N₂⁺ | |
| Calculated m/z | 123.09167 | ||
| Observed m/z | ~123.0917 | < 5 ppm |
The observation of a high-intensity ion at an m/z value that matches the calculated mass for the protonated molecule within a 5 ppm error margin provides definitive confirmation of the molecular formula C₇H₁₀N₂.
Section 3: Integrated Analytical Workflow
Neither technique alone is sufficient for full characterization. Elemental analysis confirms the ratio of elements, while HRMS confirms the exact mass of the intact molecule. Together, they provide an unassailable confirmation of the molecular formula. This integrated approach is a cornerstone of modern analytical chemistry.
Mandatory Visualization: Analytical Workflow
Caption: Integrated workflow for the definitive characterization of a chemical entity.
Conclusion
The rigorous determination of the molecular weight and formula of 1-Ethylpyridin-2(1H)-imine is achieved not by a single measurement, but through a logical, multi-faceted analytical strategy. By combining the quantitative power of elemental combustion analysis with the high-precision mass measurement of HRMS, we establish a self-validating system that confirms the molecular formula as C₇H₁₀N₂ and the corresponding molecular weight of 122.17 g/mol . This foundational data, supported by spectroscopic techniques that confirm the molecular structure, provides the necessary confidence for researchers and drug development professionals to proceed with further biological and chemical investigations.
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